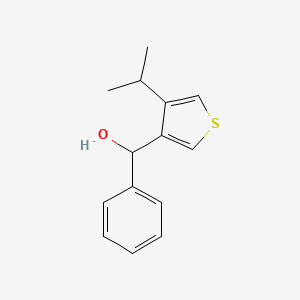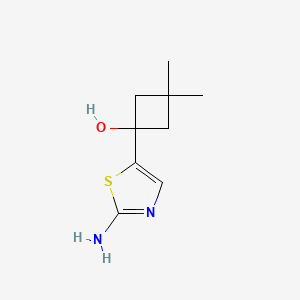
4-Hydroxy-3,5-diisopropylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3,5-diisopropylbenzonitrile is an organic compound with the molecular formula C13H17NO It is a derivative of benzonitrile, characterized by the presence of hydroxy and isopropyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,5-diisopropylbenzonitrile typically involves the nitration of a suitable precursor followed by hydrolysis. One common method involves the reaction of 3,5-diisopropylphenol with cyanogen bromide in the presence of a base to yield the desired nitrile compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,5-diisopropylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-3,5-diisopropylbenzonitrile.
Reduction: Formation of 4-hydroxy-3,5-diisopropylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used
Scientific Research Applications
4-Hydroxy-3,5-diisopropylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant activity.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,5-diisopropylbenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the nitrile group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and affect biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3,5-dimethylbenzonitrile
- 4-Hydroxy-3,5-di-tert-butylbenzonitrile
Uniqueness
4-Hydroxy-3,5-diisopropylbenzonitrile is unique due to the presence of isopropyl groups, which can influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity .
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-hydroxy-3,5-di(propan-2-yl)benzonitrile |
InChI |
InChI=1S/C13H17NO/c1-8(2)11-5-10(7-14)6-12(9(3)4)13(11)15/h5-6,8-9,15H,1-4H3 |
InChI Key |
FVOUUJRIRBYIOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![[2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13083069.png)
